Cas no 1363405-22-4 (8-Bromo-6-fluoroisoquinolin-3-amine)

8-Bromo-6-fluoroisoquinolin-3-amine is a halogenated isoquinoline derivative with a bromine substituent at the 8-position and a fluorine at the 6-position, featuring a reactive amine group at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions, enabling further functionalization. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, including the development of kinase inhibitors and other therapeutic agents. The compound’s stability and reactivity profile ensure reliable performance in synthetic workflows.
8-Bromo-6-fluoroisoquinolin-3-amine structure
1363405-22-4 structure
商品名:8-Bromo-6-fluoroisoquinolin-3-amine
CAS番号:1363405-22-4
MF:C9H6BrFN2
メガワット:241.059744358063
CID:4821948

8-Bromo-6-fluoroisoquinolin-3-amine 化学的及び物理的性質

名前と識別子

    • 8-BROMO-6-FLUOROISOQUINOLIN-3-AMINE
    • 8-Bromo-6-fluoroisoquinolin-3-amine
    • インチ: 1S/C9H6BrFN2/c10-8-3-6(11)1-5-2-9(12)13-4-7(5)8/h1-4H,(H2,12,13)
    • InChIKey: OSVHALVWXUNODK-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC2C=C(N)N=CC=21)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 191
  • トポロジー分子極性表面積: 38.9
  • 疎水性パラメータ計算基準値(XlogP): 2.5

8-Bromo-6-fluoroisoquinolin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM228839-1g
8-Bromo-6-fluoroisoquinolin-3-amine
1363405-22-4 97%
1g
$547 2021-08-04
Chemenu
CM228839-1g
8-Bromo-6-fluoroisoquinolin-3-amine
1363405-22-4 97%
1g
$*** 2023-03-30
Alichem
A189009019-1g
8-Bromo-6-fluoroisoquinolin-3-amine
1363405-22-4 97%
1g
665.28 USD 2021-06-01

8-Bromo-6-fluoroisoquinolin-3-amine 関連文献

8-Bromo-6-fluoroisoquinolin-3-amineに関する追加情報

Introduction to 8-Bromo-6-fluoroisoquinolin-3-amine (CAS No. 1363405-22-4)

8-Bromo-6-fluoroisoquinolin-3-amine is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1363405-22-4, belongs to the isoquinoline family, a class of organic compounds known for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of both bromine and fluorine substituents, make it a valuable scaffold for the development of novel therapeutic agents.

The significance of 8-Bromo-6-fluoroisoquinolin-3-amine lies in its potential applications in drug discovery and molecular pharmacology. Isoquinoline derivatives have been extensively studied due to their role as intermediates in the synthesis of various bioactive molecules. The introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline core enhances the compound's reactivity and binding affinity, making it an attractive candidate for further chemical modifications.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways. 8-Bromo-6-fluoroisoquinolin-3-amine has emerged as a key intermediate in the synthesis of molecules that interact with enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. The bromine atom at the 8-position and the fluorine atom at the 6-position provide strategic sites for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets.

One of the most compelling aspects of 8-Bromo-6-fluoroisoquinolin-3-amine is its utility in medicinal chemistry. Researchers have leveraged its structural framework to develop molecules with enhanced pharmacological profiles. For instance, studies have demonstrated its role in modulating kinases and other enzymes that are aberrantly expressed in tumor cells. The ability to fine-tune the electronic and steric properties of this compound through strategic substitutions has opened up new avenues for therapeutic intervention.

The synthesis of 8-Bromo-6-fluoroisoquinolin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the bromination of an isoquinoline precursor followed by fluorination at the desired position. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

Recent advancements in computational chemistry have further enhanced our understanding of how 8-Bromo-6-fluoroisoquinolin-3-amine interacts with biological targets. Molecular modeling studies have revealed insights into its binding mode with enzymes and receptors, providing a foundation for rational drug design. These computational approaches complement experimental efforts by predicting potential lead compounds and optimizing their pharmacokinetic properties.

The pharmacological potential of 8-Bromo-6-fluoroisoquinolin-3-amine has been explored in several preclinical studies. Researchers have investigated its effects on various disease models, including cancer cell lines and inflammatory conditions. Preliminary results suggest that this compound exhibits promising antitumor activity by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, its ability to modulate immune responses makes it a candidate for therapeutic strategies targeting autoimmune diseases.

In conclusion, 8-Bromo-6-fluoroisoquinolin-3-amine (CAS No. 1363405-22-4) represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential therapeutic applications. The combination of bromine and fluorine substituents enhances its reactivity and binding affinity, making it a valuable scaffold for drug development. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play a crucial role in the discovery of novel therapeutic agents.

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